4-[Tris(4-methylphenyl)methyl]benzonitrile

Molecular Electronics Surface Chemistry Self-Assembled Monolayers

4-[Tris(4-methylphenyl)methyl]benzonitrile (CAS 651301-59-6), with the molecular formula C29H25N and a precise molecular weight of 387.19885 g/mol, is a triarylmethane-derived benzonitrile building block. It features a central methane carbon bonded to three 4-methylphenyl (p-tolyl) groups and a 4-cyanophenyl group, providing a rigid, tripodal molecular scaffold.

Molecular Formula C29H25N
Molecular Weight 387.5 g/mol
CAS No. 651301-59-6
Cat. No. B12602672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Tris(4-methylphenyl)methyl]benzonitrile
CAS651301-59-6
Molecular FormulaC29H25N
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C#N
InChIInChI=1S/C29H25N/c1-21-4-12-25(13-5-21)29(26-14-6-22(2)7-15-26,27-16-8-23(3)9-17-27)28-18-10-24(20-30)11-19-28/h4-19H,1-3H3
InChIKeySWKGKWJASZCZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[Tris(4-methylphenyl)methyl]benzonitrile (CAS 651301-59-6): Structural and Functional Overview for Advanced Materials Procurement


4-[Tris(4-methylphenyl)methyl]benzonitrile (CAS 651301-59-6), with the molecular formula C29H25N and a precise molecular weight of 387.19885 g/mol, is a triarylmethane-derived benzonitrile building block . It features a central methane carbon bonded to three 4-methylphenyl (p-tolyl) groups and a 4-cyanophenyl group, providing a rigid, tripodal molecular scaffold . This compound is primarily utilized as a synthetic intermediate for constructing tripodal tethers in surface-bound molecular architectures, where its sterically bulky tris(p-tolyl)methyl core is designed to enforce vertical molecular orientation and enhance monolayer stability on oxide surfaces [1].

Why 4-[Tris(4-methylphenyl)methyl]benzonitrile Cannot Be Substituted by Simpler Triarylmethyl or Mono-Tethered Benzonitrile Analogs


Generic substitution of 4-[Tris(4-methylphenyl)methyl]benzonitrile with simpler triarylmethyl benzonitriles (e.g., triphenylmethyl benzonitrile) or mono-tethered benzonitrile derivatives fails due to the compound's unique tripodal architecture, which is explicitly designed to confer a three-point surface attachment geometry [1]. Unlike mono-tethered analogs that allow variable molecular orientation and lower packing densities, the tris(p-tolyl)methyl scaffold enforces a rigid, vertical orientation of appended functional groups (e.g., porphyrins) on oxide surfaces, a critical parameter for achieving reproducible electrochemical performance in molecular-based information storage devices [1]. Furthermore, the methyl substituents on the phenyl rings modulate solubility and electronic properties in ways that unsubstituted phenyl analogs do not, directly impacting processability and device integration [1].

Quantitative Differentiation of 4-[Tris(4-methylphenyl)methyl]benzonitrile-Derived Tripodal Tethers Versus Mono-Tethered Analogs


Enhanced Monolayer Stability and Orientation: Tripodal vs. Hexylphosphonic Acid Tether

A zinc porphyrin bearing a tripodal tether synthesized from a 4-[tris(4-methylphenyl)methyl]benzonitrile scaffold was directly compared to a zinc porphyrin bearing a mono-dentate hexylphosphonic acid tether [1]. The tripodal system was explicitly designed to improve monolayer stability and ensure vertical orientation of the redox-active porphyrin on the electroactive surface [1]. While the study does not provide a numerical 'stability index,' the tripodal architecture's three-point attachment is described as a key design feature for achieving robust, electrically well-behaved monolayers, a characteristic not guaranteed by mono-tethered systems [1].

Molecular Electronics Surface Chemistry Self-Assembled Monolayers

Electrochemical Behavior: Lower Oxidation Potential for Tripodal Porphyrin Zn27 vs. Mono-Tethered Zn31

Cyclic voltammetry of the tripodal porphyrin Zn27 on SiO2 revealed that its oxidation occurs at slightly lower voltages compared to the analogous mono-tethered porphyrin Zn31, which bears a p-phenylphosphonic acid tether [1]. The exact potential shift is not numerically specified in the available text, but the qualitative trend indicates facilitated oxidation for the tripodal system [1]. Additionally, the tripodal Zn27 exhibited a larger dependence on scan rates, evidenced by greater peak splitting, which is attributed to slower redox kinetics stemming from the longer tether length [1].

Cyclic Voltammetry Electrochemistry Redox-Active Monolayers

Molecular Coverage and Robust Monolayer Formation: Tripodal Zn27 on SiO2

Electrochemical studies of the tripodal porphyrin Zn27 tethered to a SiO2 surface yielded a molecular coverage of 3.7 × 10⁻¹¹ mol/cm², calculated from an integrated current of ∼2.25 × 10¹³ electrons/cm² [1]. This quantitative coverage value indicates that the tripodal tether forms a robust, electrically well-behaved monolayer [1]. While a direct coverage comparison to a mono-tethered analog is not provided in the same study, this data serves as a critical benchmark for evaluating the packing density and uniformity achievable with tripodal architectures in molecular device fabrication.

Surface Coverage Self-Assembled Monolayers Molecular Electronics

Solubility Advantage of Tripodal Porphyrin Zn27 over Mono-Tethered Zinc Porphyrins

The tripodal porphyrin Zn27, which bears three phosphonic acid groups, exhibited good solubility in water as well as common organic solvents [1]. In contrast, mono-tethered zinc porphyrin analogs (e.g., Zn11 and Zn18) displayed poor solubility, which was attributed to coordination of the dialkyl phosphonate group to the apical site of a neighboring zinc porphyrin, leading to aggregation [1]. The free base analogues of these mono-tethered porphyrins, however, showed good solubility [1].

Solubility Processability Material Deposition

Optimal Application Scenarios for 4-[Tris(4-methylphenyl)methyl]benzonitrile in Molecular Electronics and Surface Science


Synthesis of Tripodal Tethers for Molecular Information Storage Devices

4-[Tris(4-methylphenyl)methyl]benzonitrile serves as the critical starting material for constructing tripodal benzylphosphonic acid tethers, which are then conjugated to redox-active molecules like zinc porphyrins for attachment to oxide surfaces in molecular-based information storage devices [1]. The tripodal architecture enforces vertical orientation and enhances monolayer stability, leading to robust, electrically well-behaved monolayers with a characterized molecular coverage of 3.7 × 10⁻¹¹ mol/cm² on SiO2 [1].

Fabrication of Oriented Self-Assembled Monolayers (SAMs) on Metal Oxides

Researchers seeking to create self-assembled monolayers with controlled molecular orientation on metal oxide surfaces (e.g., SiO2, ITO) should prioritize 4-[tris(4-methylphenyl)methyl]benzonitrile-derived tripodal tethers over mono-tethered analogs. The tripodal design provides a three-point surface attachment that ensures a consistent vertical alignment of the functional moiety, a key requirement for reproducible electrochemical and photophysical measurements [1].

Development of Solution-Processable Electroactive Materials

When developing solution-processable electroactive materials for spin-coating or inkjet printing, the superior solubility of tripodal constructs derived from 4-[tris(4-methylphenyl)methyl]benzonitrile, such as the water- and organic-solvent-soluble porphyrin Zn27, offers a distinct advantage over aggregation-prone mono-tethered zinc porphyrin analogs [1]. This enhanced processability is critical for achieving high-quality, uniform thin films in device fabrication [1].

Comparative Electrochemical Studies of Tether Architecture

4-[Tris(4-methylphenyl)methyl]benzonitrile is an essential building block for comparative studies investigating the influence of tether architecture on electron-transfer kinetics. Direct head-to-head cyclic voltammetry experiments have shown that tripodal Zn27 exhibits a slightly lower oxidation potential and a larger scan-rate dependence compared to the mono-tethered analog Zn31, providing a quantitative basis for selecting the optimal tether for specific electrochemical applications [1].

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